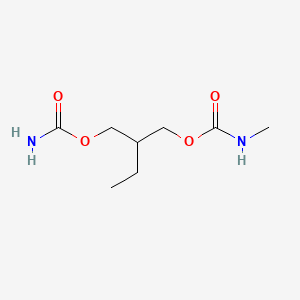
2-Ethyl-1,3-propanediol carbamate methylcarbamate
Description
2-Ethyl-1,3-propanediol carbamate methylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications
Properties
CAS No. |
25384-61-6 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(carbamoyloxymethyl)butyl N-methylcarbamate |
InChI |
InChI=1S/C8H16N2O4/c1-3-6(4-13-7(9)11)5-14-8(12)10-2/h6H,3-5H2,1-2H3,(H2,9,11)(H,10,12) |
InChI Key |
QGOXHXFKOTUXNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)N)COC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-propanediol carbamate methylcarbamate can be achieved through various methods. One common approach involves the reaction of 2-ethyl-1,3-propanediol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3-propanediol carbamate methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates.
Scientific Research Applications
2-Ethyl-1,3-propanediol carbamate methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anticonvulsant or anxiolytic agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-propanediol carbamate methylcarbamate involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and ion channels.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol carbamate: Similar in structure but with different substituents.
2-Butyl-1,3-propanediol carbamate: Another related compound with distinct properties.
Uniqueness
2-Ethyl-1,3-propanediol carbamate methylcarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


